

In-Depth Technical Guide: 2-Bromo-N,3-dimethylaniline Hydrochloride

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Compound of Interest

Compound Name:	2-Bromo-N,3-dimethylaniline;hydrochloride
CAS No.:	2567495-01-4
Cat. No.:	B2841774

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline of interest in synthetic chemistry and drug discovery. The structural complexity and substitution pattern of this molecule make it a valuable intermediate for creating diverse molecular scaffolds. This document aims to furnish researchers and drug development professionals with essential information regarding its physicochemical properties, synthesis, analytical characterization, and safe handling.

It is important to note that while information on various bromoaniline isomers is available, specific experimental data for 2-Bromo-N,3-dimethylaniline hydrochloride is limited in publicly accessible databases. Consequently, this guide synthesizes available information for the target compound with established protocols and data for structurally similar molecules. The methodologies presented herein are intended to serve as a robust starting point for laboratory work and should be adapted and validated for specific research applications.

Compound Profile: Physicochemical Properties

2-Bromo-N,3-dimethylaniline hydrochloride is the salt form of the free base, 2-Bromo-N,3-dimethylaniline. The hydrochloride form generally offers improved stability and solubility in aqueous media, which can be advantageous for certain applications.

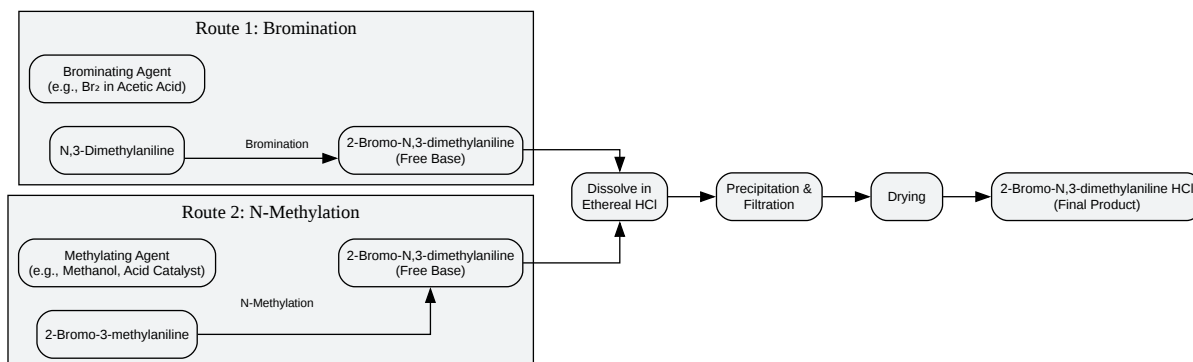
Chemical Structure:

Caption: Chemical structure of 2-Bromo-N,3-dimethylaniline hydrochloride.

Property	Value	Source
IUPAC Name	2-bromo-N,3-dimethylaniline hydrochloride	-
Molecular Formula	C ₈ H ₁₁ BrClN	Derived
Molecular Weight	236.54 g/mol	Calculated
Monoisotopic Mass	198.99966 Da (free base)	[1]
Appearance	Expected to be a crystalline solid	Analogy
Solubility	Expected to be soluble in water and polar organic solvents	Analogy

Synthesis and Purification

The synthesis of 2-Bromo-N,3-dimethylaniline hydrochloride can be approached through two primary retrosynthetic pathways, followed by salt formation. The choice of route will depend on the availability of starting materials and the desired scale of the reaction.



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Caption: Proposed synthetic workflows for 2-Bromo-N,3-dimethylaniline hydrochloride.

Route 1: Bromination of N,3-Dimethylaniline

This approach involves the direct bromination of N,3-dimethylaniline. The directing effects of the amino and methyl groups will influence the position of bromination.

Step-by-step Protocol:

- **Reaction Setup:** In a fume hood, dissolve N,3-dimethylaniline in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
- **Bromination:** Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic and should be controlled to prevent over-bromination.

- **Quenching and Neutralization:** After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture into a beaker of ice water to precipitate the crude product. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification of Free Base:** Remove the solvent under reduced pressure. The crude 2-Bromo-N,3-dimethylaniline may be purified by column chromatography on silica gel.

Route 2: N-Methylation of 2-Bromo-3-methylaniline

This route involves the methylation of the primary amine of 2-Bromo-3-methylaniline. Industrial methods for N-methylation often utilize methanol with an acid catalyst under pressure.^[2]

Step-by-step Protocol:

- **Reaction Setup:** In a pressure-rated reactor, combine 2-Bromo-3-methylaniline, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).^[2]
- **Methylation:** Seal the reactor and heat to a temperature typically between 200-250°C.^[3] The reaction is carried out under the autogenous pressure of the methanol at the reaction temperature.
- **Work-up:** After cooling, carefully vent the reactor. The reaction mixture is then neutralized with a base (e.g., sodium hydroxide solution).
- **Extraction and Purification:** Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product can be purified by vacuum distillation or column chromatography.

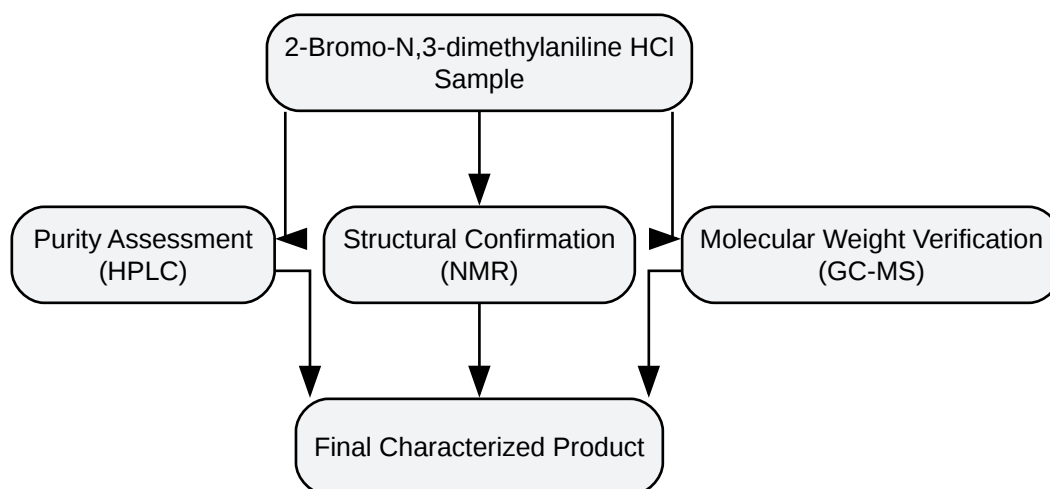
Formation of the Hydrochloride Salt

- **Dissolution:** Dissolve the purified 2-Bromo-N,3-dimethylaniline free base in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

- Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
- Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.
- Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to obtain the final product.

Analytical Characterization

The identity and purity of 2-Bromo-N,3-dimethylaniline hydrochloride should be confirmed using a combination of chromatographic and spectroscopic techniques. The following protocols are based on methods for similar bromo-N,N-dimethylaniline isomers and should be optimized as necessary.[1][3]



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Caption: A typical analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase method is generally suitable for this type of analyte.

Parameter	Recommended Conditions
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with a lower percentage of B, ramp up to a higher percentage to elute the compound, then return to initial conditions for re-equilibration.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV-Vis at 254 nm
Injection Volume	10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight of the free base and for identifying volatile impurities. The hydrochloride salt should be neutralized to the free base before injection.

Parameter	Recommended Conditions
Column	Moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas	Helium
Injection Mode	Splitless
Injector Temperature	250 °C
Oven Program	Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the compound.

- ^1H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons. Expected signals would include aromatic protons, N-methyl protons, and the aromatic methyl protons, each with characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Safety and Handling

Substituted anilines, particularly halogenated ones, should be handled with care as they can be toxic. While a specific Safety Data Sheet (SDS) for 2-Bromo-N,3-dimethylaniline hydrochloride is not readily available, the hazards can be inferred from related compounds.^{[4][5][6]}

Potential Hazards:

- Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Irritation: May cause skin and eye irritation.
- Organ Damage: Potential for organ damage through prolonged or repeated exposure.

Recommended Safety Precautions:

- Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Lab Coat: A standard laboratory coat should be worn.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and safe handling of 2-Bromo-N,3-dimethylaniline hydrochloride. By leveraging established chemical principles and analytical methodologies for analogous compounds, researchers can confidently approach the study and application of this valuable chemical intermediate. It is imperative to perform thorough validation of any adapted methods to ensure the accuracy and safety of all experimental work.

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